3-[(Cyclopentylmethyl)amino]propanenitrile
Overview
Description
3-[(Cyclopentylmethyl)amino]propanenitrile is a chemical compound with the molecular formula C9H16N2 . It has a molecular weight of 152.24 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H16N2/c10-6-3-7-11-8-9-4-1-2-5-9/h9,11H,1-5,7-8H2 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.Scientific Research Applications
Organic Synthesis and Catalysis
"3-[(Cyclopentylmethyl)amino]propanenitrile" and related compounds are significant in the synthesis of complex organic molecules. For instance, α-aminonitriles , which are structurally related to "this compound", are synthesized via a one-pot three-component condensation involving aldehydes, amines, and trimethylsilyl cyanide. This process utilizes silica-bonded N-propylpiperazine sulfamic acid as a recyclable catalyst at room temperature, showcasing the compound's versatility as a synthetic intermediate in organic chemistry (Rahi, Baghernejad, & Niknam, 2012).
Environmental Applications
The degradation of nitriles, including compounds similar to "this compound", has been studied in the context of environmental chemistry. For example, the degradation of 3,3'-iminobis-propanenitrile was investigated using the Fe(0)/GAC micro-electrolysis system, demonstrating the potential for using such systems in treating nitrile pollutants in water. This research highlights the environmental relevance of understanding the behavior of nitrile compounds in aqueous solutions (Lai et al., 2013).
Theoretical Studies and Chemical Properties
Theoretical studies have also been conducted on nitriles to understand their intramolecular interactions, hydrogen bonds, and anomeric effects. Such studies offer insights into the fundamental properties of nitriles, which can inform their practical applications in synthesis and catalysis. For instance, an ab initio study of 3-amino-propanenitrile among other nitriles explored these compounds' stabilities and geometrical trends, shedding light on their chemical behavior and potential applications in synthesis and material science (Fernández, Vázquez, & Ríos, 1992).
Advanced Materials and Surface Functionalization
Research on aminosilanes, which share functional groups with "this compound", focuses on their use to functionalize silica surfaces. This work is pivotal for developing advanced materials with tailored surface properties, indicating the broad applicability of amino-functionalized compounds in materials science (Smith & Chen, 2008).
Safety and Hazards
The compound is labeled with the signal word “Danger” and is associated with the GHS pictograms GHS05 and GHS07 . This suggests that the compound may be corrosive and harmful if swallowed or in contact with skin. It’s important to handle this compound with appropriate safety measures, including wearing protective gloves, protective clothing, and eye/face protection .
Properties
IUPAC Name |
3-(cyclopentylmethylamino)propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2/c10-6-3-7-11-8-9-4-1-2-5-9/h9,11H,1-5,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XETQOWSGSNAIMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CNCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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